Morpholine at R3 Confers Balanced Potency and Lipophilicity in NAPE-PLD Inhibition Relative to Pyrrolidine Replacements
In the pyrimidine-4-carboxamide NAPE-PLD inhibitor series, the morpholine substituent at the R3 position (equivalent to the 6-position of the pyrimidine in CAS 1903023-47-1) provides an intermediate potency–lipophilicity profile compared to bulkier or more polar alternatives. Compound 2 (R3 = morpholine, R1 = N-methylphenethylamine, R2 = 4-chlorophenyl) exhibited pIC50 = 6.09 ± 0.04 and cLogP = 3.84. Replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency approximately 10-fold (pIC50 = 7.14 ± 0.04 for LEI-401) while reducing cLogP, whereas dimethylamine substitution at R3 decreased activity [1]. The pyrrol-1-yl ethyl amide in CAS 1903023-47-1 provides a distinct heteroaromatic interaction surface compared to the N-methylphenethylamine or cyclopropylmethyl amides characterized in published SAR, potentially altering target selectivity within the NAPE-PLD or broader phospholipase family.
| Evidence Dimension | NAPE-PLD inhibitory potency (pIC50) and lipophilicity (cLogP) for R3 morpholine vs. alternative substituents |
|---|---|
| Target Compound Data | CAS 1903023-47-1: No direct NAPE-PLD pIC50 data available; contains R3 = morpholine, R1 = N-(2-(1H-pyrrol-1-yl)ethyl) |
| Comparator Or Baseline | Compound 2 (R3 = morpholine): pIC50 = 6.09 ± 0.04, cLogP = 3.84; LEI-401 (R3 = (S)-3-hydroxypyrrolidine): pIC50 = 7.14 ± 0.04; Dimethylamine analog 71: pIC50 = 5.34 ± 0.05 |
| Quantified Difference | Morpholine-containing compound 2 is 10-fold less potent than hydroxypyrrolidine-containing LEI-401 but 5.6-fold more potent than dimethylamine analog 71. Lipophilic efficiency (LipE) for compound 2 = 2.25, for LEI-401 = 4.78. |
| Conditions | Biochemical fluorescence-quenched PED6 substrate assay using membrane lysates of HEK293T cells overexpressing human NAPE-PLD; pIC50 ± SEM, N = 2, n = 2 |
Why This Matters
The morpholine substituent provides a defined potency–lipophilicity operating point that can be exploited for tuning ADME properties while maintaining target engagement, but the pyrrol-1-yl ethyl amide in CAS 1903023-47-1 remains uncharacterized, meaning procurement decisions must account for the absence of direct activity data versus morpholine-containing benchmarks such as compound 2.
- [1] Mock, J. C. et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 481–515. Table 1 and Table 7. View Source
